molecular formula C15H14N2O2S B5580035 3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5580035
M. Wt: 286.4 g/mol
InChI Key: GLKFWQZABTXWEA-UHFFFAOYSA-N
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Description

3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.07759887 g/mol and the complexity rating of the compound is 393. The solubility of this chemical has been described as >43 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis Approach

The compound 3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a part of the thieno[2,3-d]pyrimidin-4(3H)-ones class, which has been highlighted for its pharmacological importance. A significant advancement in the synthesis of these compounds was reported through a green approach, enabling the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by step economy, reduced catalyst loading, and easy purification, presenting a sustainable alternative to traditional methods (Shi et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated activity levels equivalent to those of acetylsalicylic acid, without being toxic at a dose of 1000 mg/kg. This underscores their potential as effective analgesic and anti-inflammatory agents (Cannito et al., 1990).

Antitumor Activity

Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives has also extended into the realm of antitumor activity. New derivatives were synthesized and evaluated for their efficacy against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Several compounds displayed potent anticancer activity, comparable to that of doxorubicin, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Synthesis of Novel Derivatives

The synthesis of novel oxo pyrimido pyrimidine derivatives illustrates the chemical versatility and potential for modification of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. These derivatives, which include modifications at various positions on the pyrimidine ring, have shown a range of biological activities, further expanding the utility of this compound class in drug development (Jadhav et al., 2022).

Properties

IUPAC Name

3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-3-17-9-16-14-13(15(17)18)12(8-20-14)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKFWQZABTXWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641783
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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